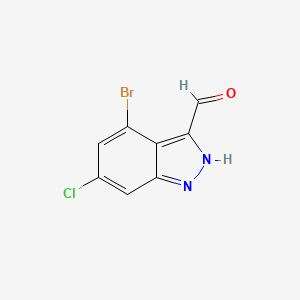

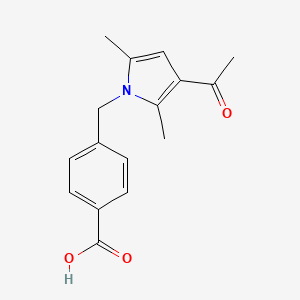

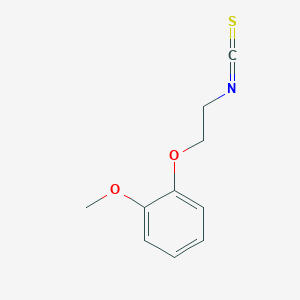

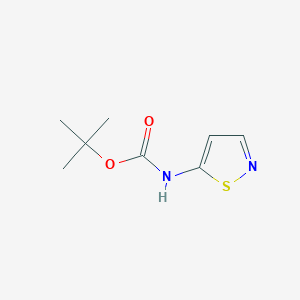

1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde

Übersicht

Beschreibung

1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde (MEMIC) is an organic compound belonging to the indole class of compounds. It is a versatile molecule with a wide range of applications in scientific research. MEMIC has been used in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique structure and properties make it an ideal candidate for a variety of applications.

Wissenschaftliche Forschungsanwendungen

Biodegradation and Fate in Environment

- Summary : Research on the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) offers insights into how related compounds, potentially including "1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde," might behave in soil and groundwater. Microorganisms capable of aerobically degrading ETBE, through processes that could be analogous for structurally similar compounds, have been identified. This suggests potential environmental biodegradation pathways for related chemicals (Thornton et al., 2020).

Catalytic Processes and Chemical Transformations

- Summary : Research on Cu-based catalysts in methanol reforming processes, which involve transformations relevant to the synthesis and application of complex organic molecules, underscores the importance of understanding catalytic mechanisms and reaction schemes. Such knowledge could be applicable to the synthesis or functionalization of compounds like "1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde" (Yong et al., 2013).

Role of Indole Derivatives in Chemistry and Biology

- Summary : A review on indole synthesis classifies various methods for preparing indoles, highlighting the significant role of indole derivatives in organic chemistry and medicinal chemistry. This context is relevant for understanding the synthesis and potential applications of "1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde," given its indole core structure (Taber & Tirunahari, 2011).

Pharmacokinetics and Hepatic Protection

- Summary : The pharmacokinetics and protective roles of indole-3-carbinol (I3C) and its derivatives in chronic liver diseases provide a model for exploring the biological activities of indole derivatives. By extension, "1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde" may also exhibit unique biological properties worthy of investigation (Wang et al., 2016).

Wirkmechanismus

Target of Action

The primary target of 1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde, also known as 1-(2-methoxyethyl)-2-methylindole-3-carbaldehyde, is the Intercellular Adhesion Molecule 1 (ICAM-1) . ICAM-1 is a cell surface glycoprotein typically expressed on endothelial cells and cells of the immune system. It plays a crucial role in mediating cell-cell interactions and facilitating leukocyte endothelial transmigration .

Mode of Action

This compound operates as an antisense oligonucleotide , which means it binds to the mRNA of the target gene (in this case, ICAM-1) and prevents it from being translated into protein . The 2’-O-(2-methoxy)ethyl antisense oligonucleotides, such as this compound, have been found to modulate one or more of the earlier steps in mRNA translation, probably as a result of interference with translation initiation, more specifically with ribosomal assembly .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gene expression pathway of ICAM-1 . By binding to the mRNA of ICAM-1, it prevents the translation of this molecule, thereby reducing the amount of ICAM-1 protein produced. This can have downstream effects on cell adhesion and immune response processes, given the role of ICAM-1 in these biological phenomena .

Pharmacokinetics

The pharmacokinetics of 1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde involve its distribution to tissues, its metabolic stability, and its plasma protein binding . The 2’-O-(2-methoxy)ethyl modification combined with the phosphodiester (PO) backbone exhibited a more rapid plasma clearance, with approximately 50% of the dose excreted in urine as intact oligonucleotide . This compound is highly bound to plasma proteins, which is a key factor influencing its pharmacokinetics .

Result of Action

The molecular effect of this compound’s action is the reduction in the level of ICAM-1 protein due to the prevention of its translation . This can lead to cellular effects such as altered cell adhesion and immune response, given the role of ICAM-1 in these processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment can affect the stability and activity of the compound. Additionally, the presence of other molecules (e.g., plasma proteins) can influence the compound’s distribution and clearance

Eigenschaften

IUPAC Name |

1-(2-methoxyethyl)-2-methylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-10-12(9-15)11-5-3-4-6-13(11)14(10)7-8-16-2/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRHAVRVWJVIIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CCOC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

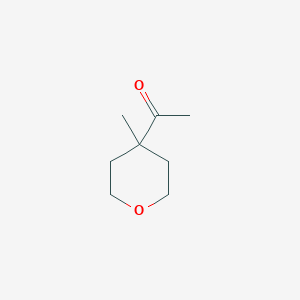

![2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B3164010.png)